N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide is a chemical compound with significant pharmacological potential. It is characterized by its unique structure, which includes a dimethylamino group and a difluorobenzamide moiety. This compound has been identified as a highly selective inhibitor of the rearranged during transfection receptor tyrosine kinase, particularly effective against certain mutations associated with cancer.
N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide belongs to the class of organic compounds known as amides, specifically aromatic amides. Its structure indicates it is also classified under fluorinated compounds due to the presence of fluorine atoms in its molecular framework.
The synthesis of N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide typically involves multi-step organic reactions. Key methods include:
The synthesis may require solvents such as dimethylformamide or dichloromethane and reagents like triethylamine or sodium sulfate for drying purposes. Reaction conditions such as temperature and time must be optimized to achieve maximum yield and purity.
The molecular structure of N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide can be represented as follows:
The compound features:
The compound's stereochemistry is significant; the (2R) configuration indicates specific spatial arrangements that can influence biological activity .
N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide can participate in various chemical reactions including:
The reactivity of this compound is influenced by its electronic structure due to the presence of electronegative fluorine atoms which can stabilize certain intermediates during reactions.
N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide acts primarily as an inhibitor of rearranged during transfection receptor tyrosine kinase. Its mechanism involves binding to the active site of the kinase, preventing substrate phosphorylation which is crucial for signaling pathways involved in cancer cell proliferation.
Studies indicate that this compound exhibits high selectivity towards specific RET mutations (e.g., RET V804M), making it a promising candidate for targeted cancer therapies .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide insights into functional groups and structural integrity .
N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide has several scientific applications:
N-[(2R)-2-(Dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide features a stereochemically defined (R)-configured chiral center, which is critical for its biological activity. The compound integrates two pharmacophoric elements: a 3,5-difluorobenzamide moiety and a dimethylamino-substituted phenethyl group. The fluorine atoms at the 3- and 5-positions of the benzoyl ring enhance electronegativity, facilitating hydrogen bonding with kinase residues. The dimethylamino group provides basicity (predicted pKa ~8.5), influencing cellular permeability and ionic interactions with catalytic domains .
This compound is a rearranged during transfection (RET) receptor tyrosine kinase inhibitor. RET kinase is implicated in oncogenic signaling in thyroid and non-small cell lung cancers. The compound exhibits high selectivity for pathogenic RET mutants (e.g., RET V804M/L) over wild-type RET and other kinases such as vascular endothelial growth factor receptor 2 (VEGFR2), with >100-fold selectivity in biochemical assays. This specificity arises from steric complementarity with RET’s ATP-binding pocket and allosteric subpockets [6].
Table 1: Structural Properties of N-[(2R)-2-(Dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide
Property | Value/Description |
---|---|
Molecular Formula | C₁₇H₁₈F₂N₂O |
Molecular Weight | 304.33 g/mol |
Chiral Center | (R)-configuration at C2 |
Key Functional Groups | 3,5-Difluorobenzamide; β-dimethylamino phenethyl |
Predicted LogP | ~2.8 (moderate lipophilicity) |
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: